molecular formula C8H18Cl2N2O2S B1520492 3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1240528-69-1

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No.: B1520492
CAS No.: 1240528-69-1
M. Wt: 277.21 g/mol
InChI Key: HLMRGMUIIASRRV-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O2S and its molecular weight is 277.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification of Pyrrolidine Diones

Pyrrolidine-2,4-diones, analogues of amino acids, are valuable in the synthesis of dipeptide analogues. A process for facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones yielding high yield and enantiopurity has been developed. The synthesized dipeptide analogues tend to adopt a linear, extended conformation (Hosseini et al., 2006). Moreover, the acylation of pyrrolidine-2,4-diones, prepared from α-amino acid esters, results in the formation of 3-acyltetramic acids, suggesting diverse chemical modifications and applications of these compounds (Jones et al., 1990).

Modeling of Lead-Cysteine Interactions

Understanding the interaction between lead and cysteine in proteins is crucial for comprehending lead's biochemical impact. The first reported N2S(alkylthiolate)-coordinated Pb2+ compound serves as a significant model for Pb-cysteine interactions in proteins, offering insights into the structural and chemical nature of these interactions (Andersen et al., 2006).

Multicomponent Synthesis of Pyrrolidine Diones

A multicomponent synthesis approach for 3,4-disubstituted N-aminopyrrolidine-2,5-diones has been described. This synthesis involves a mixture of N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid, resulting in the diastereoselective formation of the compounds in good to excellent yields (Adib et al., 2011).

Protein Sequence Information from Pyrolysis

Pyrolysis-gas chromatography-mass spectrometry of proteins and complex proteinaceous material has revealed the behavior of aliphatic amino acid moieties. The data obtained can be used to determine the presence or absence of adjacent aliphatic amino acid moieties in complex mixtures, providing valuable information for protein sequence analysis (Boon & Leeuw, 1987).

Biodegradable Scaffolds with Thiol Groups

In tissue engineering, biodegradable aliphatic polyesters such as poly(lactide) and poly(ε-caprolactone) are often used. A novel design incorporates pendant thiol-protected groups in these polyesters, enhancing cell interaction and biological integration. This advancement allows for the production of functionalized aliphatic copolyesters and editable porous scaffolds suitable for tissue engineering applications (Fuoco et al., 2016).

Properties

IUPAC Name

1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMRGMUIIASRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CS(=O)(=O)CC2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 2
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 3
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 4
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 5
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 6
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

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